Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate
Overview
Description
Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It belongs to the class of esters and is characterized by the presence of a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring . This compound is primarily used for research purposes in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate typically involves the esterification of 2,3-dihydro-1-benzofuran-5-ylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 2,3-dihydro-1-benzofuran-5-ylacetic acid.
Reduction: Formation of 2,3-dihydro-1-benzofuran-5-ylmethanol.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress .
Comparison with Similar Compounds
Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate can be compared with other benzofuran derivatives:
2,3-Dihydro-1-benzofuran-5-ylacetic acid: Similar structure but lacks the ester group.
2,3-Dihydro-1-benzofuran-5-ylmethanol: Similar structure but contains an alcohol group instead of an ester.
5-Nitro-2,3-dihydro-1-benzofuran: Contains a nitro group, which significantly alters its chemical properties and biological activities.
This compound is unique due to its ester functional group, which imparts distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
ethyl 2-(2,3-dihydro-1-benzofuran-5-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-14-12(13)8-9-3-4-11-10(7-9)5-6-15-11/h3-4,7H,2,5-6,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZHKQFWJMCSDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(C=C1)OCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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